molecular formula C14H14N2OS B2392029 3-[(Cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one CAS No. 2415464-83-2

3-[(Cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one

Cat. No.: B2392029
CAS No.: 2415464-83-2
M. Wt: 258.34
InChI Key: INRKTZIJDCTNPA-UHFFFAOYSA-N
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Description

3-[(Cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one is an organic compound that belongs to the class of pyrazinones Pyrazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one typically involves the following steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a substituted hydrazine with a diketone under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Cyclopropylmethylsulfanyl Group: The final step involves the introduction of the cyclopropylmethylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a cyclopropylmethylthiol reacts with the pyrazinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where the cyclopropylmethylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Compounds with different substituents at the sulfur atom.

Scientific Research Applications

3-[(Cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(Cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3-[(Cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one: shares structural similarities with other pyrazinone derivatives, such as 3-(methylsulfanyl)-1-phenylpyrazin-2-one and 3-(ethylsulfanyl)-1-phenylpyrazin-2-one.

    Other Pyrazinones: Compounds like 3-(methylsulfanyl)-1-phenylpyrazin-2-one and 3-(ethylsulfanyl)-1-phenylpyrazin-2-one.

Uniqueness

The uniqueness of this compound lies in its cyclopropylmethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(cyclopropylmethylsulfanyl)-1-phenylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c17-14-13(18-10-11-6-7-11)15-8-9-16(14)12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRKTZIJDCTNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSC2=NC=CN(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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